![molecular formula C20H21N3O2 B2804354 N-(4-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1116082-37-1](/img/structure/B2804354.png)
N-(4-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide, also known as EKI-785, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and has potential applications in cancer research.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
- A variety of novel N-(4-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide derivatives have been synthesized and investigated for various pharmacological activities. For instance, compounds such as 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide showed potent analgesic and anti-inflammatory activities, with some being moderately more potent than standard drugs like diclofenac sodium (Alagarsamy et al., 2015).
Antimicrobial and Antifungal Properties
- New derivatives of N-(4-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide have been synthesized and characterized for their potential antimicrobial agents. Studies have shown significant antibacterial and antifungal activities against various pathogens like Escherichia coli and Staphylococcus aureus (Desai et al., 2007).
Antihistaminic and Anti-inflammatory Effects
- The synthesized N-(4-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide compounds have shown promising in vitro antihistaminic activity. These findings indicate the potential of these compounds in treating allergic reactions and their related symptoms (Rao & Reddy, 1994).
Potential in Cancer Research
- Some N-(4-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide derivatives have demonstrated cytotoxic activity against various cancer cell lines, including chronic myelogenous leukemia and breast cancer cells. This suggests their potential use in the development of new cancer therapies (Nguyen et al., 2019).
properties
IUPAC Name |
N-(4-ethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-14-9-11-15(12-10-14)21-19(24)13-25-20-16-7-5-6-8-17(16)22-18(4-2)23-20/h5-12H,3-4,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDURBFXZCNRPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.